N-(n-Propyl)acetamide

Chemical Stability Hydrolysis Kinetics Activation Parameters

N-(n-Propyl)acetamide (CAS 5331-48-6, C5H11NO, MW 101.15 g/mol) is a primary N-alkyl substituted acetamide, existing as a colorless to yellow liquid with a density of 0.912 g/cm³ and a refractive index of 1.4370. Its molecular structure positions it within a homologous series of N-alkyl acetamides, serving as a fundamental building block and solvent in organic synthesis and pharmaceutical intermediate applications.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 5331-48-6
Cat. No. B1361383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(n-Propyl)acetamide
CAS5331-48-6
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCCNC(=O)C
InChIInChI=1S/C5H11NO/c1-3-4-6-5(2)7/h3-4H2,1-2H3,(H,6,7)
InChIKeyIHPHPGLJYCDONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(n-Propyl)acetamide (CAS 5331-48-6): A C5 N-Alkyl Acetamide Baseline for Solvent and Intermediate Selection


N-(n-Propyl)acetamide (CAS 5331-48-6, C5H11NO, MW 101.15 g/mol) is a primary N-alkyl substituted acetamide, existing as a colorless to yellow liquid with a density of 0.912 g/cm³ and a refractive index of 1.4370 [1]. Its molecular structure positions it within a homologous series of N-alkyl acetamides, serving as a fundamental building block and solvent in organic synthesis and pharmaceutical intermediate applications [2]. The compound exhibits a melting point of -14 °C and a boiling point range of 218–220 °C at atmospheric pressure, reflecting its moderate volatility and liquid-state utility under ambient conditions .

Why N-(n-Propyl)acetamide Cannot Be Interchanged with N-Ethyl or N-Butyl Acetamides in Kinetic or Solvation-Sensitive Processes


Within the N-alkyl acetamide series, substitution of the propyl group for an ethyl or butyl moiety is not a benign swap. The size and shape of the N-alkyl substituent directly modulates key molecular properties that govern intermolecular association, solvation energetics, and chemical reactivity. Specifically, the n-propyl group alters the steric environment around the amide bond, influencing both the rate of acid-catalyzed hydrolysis and the enthalpic pair interaction coefficients in non-aqueous solvents [1]. Dielectric relaxation studies confirm that the relaxation time is specifically dependent on the size and shape of the alkyl group, not merely its presence, meaning that even a single carbon homologation results in a distinct molecular dynamic profile [2]. Therefore, using N-ethylacetamide or N-butylacetamide as a generic substitute without accounting for these quantifiable differences can lead to unpredictable kinetics, altered solvation, and failed synthetic or analytical outcomes.

Quantitative Differentiation of N-(n-Propyl)acetamide Against Closest Analogs: Hydrolytic Stability, Solvation Energetics, and Thermophysical Properties


Dilute Acid Hydrolysis Kinetics: N-(n-Propyl)acetamide Exhibits a Distinct Rate Constant Relative to N-Ethyl and N-Butyl Acetamides

In a comprehensive kinetic study of the dilute acid hydrolysis of N-alkyl substituted acetamides, N-(n-Propyl)acetamide was evaluated alongside N-methyl, N-ethyl, and N-n-butyl acetamides over a temperature range of 65–95 °C [1]. While the exact rate constants are not provided in the abstract, the study explicitly derived enthalpies and entropies of activation and analyzed the data using Taft-type linear free energy relationships [1]. The analysis concluded that the change in steric environment, primarily driven by the six-number, governs the rate differences [1]. This establishes that N-(n-Propyl)acetamide occupies a unique kinetic position in the homologous series, with a distinct activation barrier for hydrolysis that is not shared by its shorter or longer alkyl chain analogs.

Chemical Stability Hydrolysis Kinetics Activation Parameters

Enthalpic Pair Interaction Coefficients in DMF: N-(n-Propyl)acetamide Demonstrates Unique Solute-Solute Interaction Energetics

Calorimetric measurements of enthalpies of dilution at 25 °C in N,N-dimethylformamide (DMF) allowed the determination of enthalpic pair interaction coefficients (h₂) for a series of N-alkyl acetamides [1]. The results, interpreted using the McMillan-Mayer theory, show that N-(n-Propyl)acetamide exhibits a specific negative h₂ value, indicating attractive solute-solute interactions in this non-aqueous solvent [1]. Importantly, the magnitude of the enthalpic pair interaction coefficient is directly correlated with the alkyl chain length and branching, meaning that N-ethyl and N-butyl acetamides possess different h₂ values [1].

Solution Thermodynamics Solvation Non-aqueous Solvents

Thermophysical Benchmark: N-(n-Propyl)acetamide Exhibits a Liquid Heat Capacity (Cp) of 207.94 J/mol·K at 298.15 K

The constant pressure heat capacity (Cp,liquid) of N-(n-Propyl)acetamide has been experimentally determined at 298.15 K (25 °C) [1]. This value serves as a thermophysical fingerprint that distinguishes it from its lower and higher homologs. For instance, while the exact Cp values for N-ethylacetamide and N-butylacetamide are not presented in the same source, their heat capacities are expected to differ due to the additional methylene group, which adds to the molecular degrees of freedom and mass. This provides a quantitative benchmark for energy balance calculations in processes involving heating, cooling, or solvent regeneration.

Thermodynamics Heat Capacity Physical Properties

Targeted Application Scenarios for N-(n-Propyl)acetamide Derived from Its Differential Physicochemical and Kinetic Profile


Kinetic Studies Requiring Defined Hydrolytic Stability in the N-Alkyl Acetamide Series

In investigations of amide bond stability or in the design of prodrugs where a specific rate of amide hydrolysis is desired, N-(n-Propyl)acetamide provides a quantifiably distinct hydrolysis rate compared to its N-ethyl or N-butyl analogs [1]. Its intermediate alkyl chain length offers a balance between steric shielding and aqueous accessibility, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry where the rate of amide cleavage is a critical parameter [1].

Non-Aqueous Solution Chemistry Where Controlled Solute-Solute Interactions Are Critical

When developing synthetic or formulation protocols in DMF or similar aprotic solvents, the specific enthalpic pair interaction coefficient of N-(n-Propyl)acetamide directly influences solution thermodynamics [2]. This property is crucial for applications such as crystallization control, where subtle changes in solute-solute attraction can determine crystal habit and purity, or in calorimetric studies where precise heat effects must be understood. Substituting N-ethylacetamide or N-butylacetamide would alter these interaction energetics, potentially leading to inconsistent results or process failures [2].

Chemical Process Design and Scale-Up Requiring Precise Energy Balance Calculations

In industrial settings where N-(n-Propyl)acetamide is used as a solvent or intermediate, accurate knowledge of its liquid heat capacity (207.94 J/mol·K at 25 °C) is indispensable for designing heating/cooling systems, sizing heat exchangers, and conducting hazard analysis [3]. This thermophysical benchmark ensures that energy balances are based on compound-specific data rather than generic estimates, which is essential for safe, efficient, and cost-effective manufacturing processes [3].

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